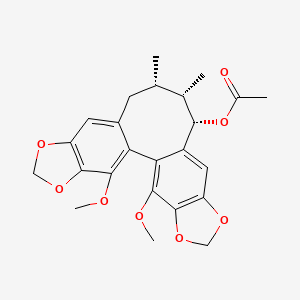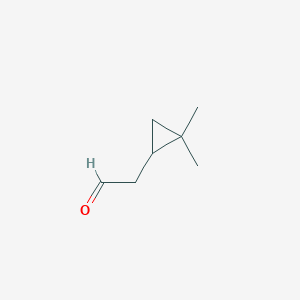
Cyclopropaneacetaldehyde, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneacetaldehyde, 2,2-dimethyl- is an organic compound with the molecular formula C10H16O2. It is characterized by a cyclopropane ring attached to an acetaldehyde group, with two methyl groups at the 2,2-position. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropaneacetaldehyde, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclopropane with acetaldehyde in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopropaneacetaldehyde, 2,2-dimethyl- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropaneacetaldehyde, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclopropaneacetaldehyde, 2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropaneacetaldehyde, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are facilitated by the reactive aldehyde group and the strained cyclopropane ring, which can undergo ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropaneacetaldehyde: Lacks the 2,2-dimethyl substitution.
2,2-Dimethylcyclopropane: Does not contain the acetaldehyde group.
Acetaldehyde: Lacks the cyclopropane ring and the 2,2-dimethyl substitution.
Uniqueness
Cyclopropaneacetaldehyde, 2,2-dimethyl- is unique due to the combination of the cyclopropane ring, the acetaldehyde group, and the 2,2-dimethyl substitution. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-(2,2-dimethylcyclopropyl)acetaldehyde |
InChI |
InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3 |
Clé InChI |
STASMENWCCESJO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


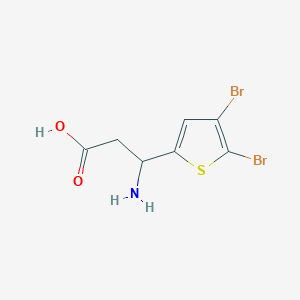
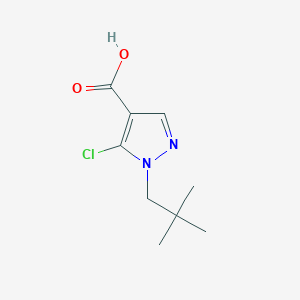
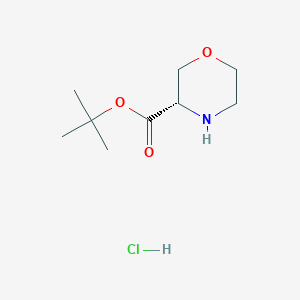


![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
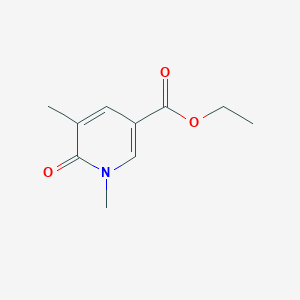

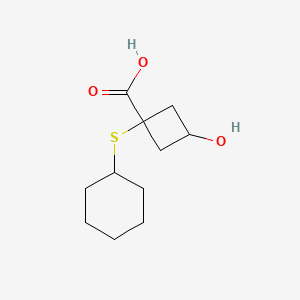
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
